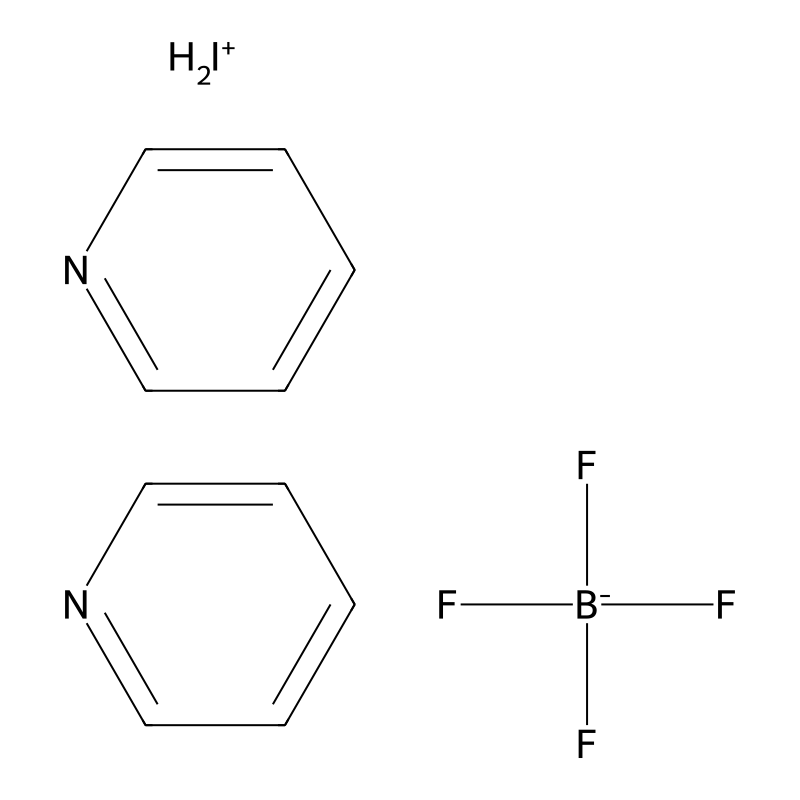

Bis(pyridine)iodonium tetrafluoroborate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

A Mild Iodinating Reagent:

Bis(pyridine)iodonium(I) tetrafluoroborate, also known as Barluenga's reagent, is a valuable tool in scientific research due to its properties as a mild iodinating agent. It allows for the selective introduction of an iodine atom into various organic molecules, particularly those with unsaturated functionalities like alkenes, alkynes, and allenes. This characteristic makes it advantageous compared to traditional, often harsh, iodinating reagents, which can lead to undesired side reactions.

Studies have demonstrated Barluenga's reagent's effectiveness in iodinating a wide range of substrates, including:

Oxidation Capabilities:

Beyond its iodinating abilities, Barluenga's reagent also exhibits mild oxidizing properties. This characteristic allows it to participate in various organic transformations, including:

The mild oxidizing nature of Barluenga's reagent makes it particularly useful in reactions where stronger oxidants might lead to unwanted degradation or overoxidation of the target molecule.

Advantages and Applications:

Several key advantages contribute to the popularity of Barluenga's reagent in scientific research:

- Selectivity: Its ability to selectively target specific functional groups allows for precise control over the product formation.

- Mildness: Compared to traditional iodinating and oxidizing agents, Barluenga's reagent offers milder reaction conditions, minimizing the risk of side reactions and product degradation.

- Functional group compatibility: It tolerates a wide range of functional groups present in organic molecules, making it applicable to a diverse set of substrates.

Due to these advantages, Barluenga's reagent finds applications in various research areas, including:

- Organic synthesis: As a key intermediate or reagent for the selective introduction of iodine or for achieving specific oxidation reactions.

- Medicinal chemistry: In the development of novel therapeutic agents by introducing iodine atoms into potential drug candidates.

- Material science: For the functionalization of various materials, such as polymers and nanomaterials, with iodine groups.

Bis(pyridine)iodonium tetrafluoroborate, also known as Barluenga's reagent, is a chemical compound characterized by the formula . It consists of two pyridine molecules bonded to an iodine atom, with a tetrafluoroborate anion. This compound is recognized for its utility as a mild iodinating and oxidizing agent in organic synthesis, allowing for selective transformations of various substrates, particularly alcohols and aromatic compounds .

The mechanism of action for Barluenga's reagent in iodination reactions involves the electrophilic attack of the positively charged iodine atom on the electron-rich double bond of the unsaturated substrate. This leads to the formation of a new carbon-iodine bond and the regeneration of a pyridinium cation with a hydrogen atom [].

- Oxidation of Alcohols: It can oxidize primary and secondary alcohols to aldehydes and ketones, respectively. The oxidation process can yield ω-iodocarbonyl compounds under specific conditions .

- Iodination Reactions: The compound serves as an effective iodinating agent for aromatic compounds, providing a selective method for introducing iodine into various substrates .

- Cyclization Reactions: It facilitates the cyclization of carbonyl groups onto alkynes, forming oxygen heterocycles. This reaction is significant for assembling complex molecular structures .

Research indicates that bis(pyridine)iodonium tetrafluoroborate exhibits biological activity, particularly in protein chemistry. It has been utilized for the iodination of proteins, which can aid in studying protein interactions and functions . Additionally, its mild oxidative properties make it a potential candidate for applications in medicinal chemistry.

The synthesis of bis(pyridine)iodonium tetrafluoroborate can be accomplished through several methods:

- Reaction of Iodine with Pyridine: This method involves reacting iodine with pyridine in the presence of silver tetrafluoroborate supported on silica gel. This reaction produces the desired iodonium salt efficiently .

- Oxidative Ligand-Exchange Reactions: These reactions can also generate bis(pyridine)iodonium tetrafluoroborate from molecular iodine under controlled conditions .

Bis(pyridine)iodonium tetrafluoroborate finds applications in various fields:

- Organic Synthesis: It is widely used as a reagent in organic synthesis for iodination and oxidation reactions.

- Material Science: The compound is explored for its potential applications in developing new materials with specific electronic or optical properties.

- Biochemistry: Its ability to iodinate proteins makes it useful in biochemical studies and assays.

Interaction studies involving bis(pyridine)iodonium tetrafluoroborate have demonstrated its capacity to engage with various nucleophiles and electrophiles. These interactions are critical in understanding its reactivity patterns and optimizing its use in synthetic methodologies. Studies have shown that the compound can selectively react with different functional groups, leading to diverse product formations depending on the reaction conditions employed .

Several compounds share similarities with bis(pyridine)iodonium tetrafluoroborate, particularly regarding their iodinating and oxidizing capabilities. Here are some notable examples:

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| Iodine | Simple diatomic molecule | Strong oxidizer but less selective than bis(pyridine)iodonium tetrafluoroborate. |

| Iodine(III) chloride | Iodine bonded to chlorine | More reactive but less stable than bis(pyridine)iodonium tetrafluoroborate. |

| Phenyliodonium salts | Iodonium salts with phenyl groups | Generally more reactive but can lead to side reactions. |

| Hypervalent iodine reagents | Various iodine-containing reagents | Broader range of oxidation states compared to bis(pyridine)iodonium tetrafluoroborate. |

Bis(pyridine)iodonium tetrafluoroborate stands out due to its mild reactivity profile, selectivity in reactions, and ease of handling compared to other similar compounds. Its unique structure allows for versatile applications in both organic synthesis and biological studies .

Bis(pyridine)iodonium tetrafluoroborate (IPy₂BF₄), commonly termed Barluenga's reagent, emerged as a pivotal iodinating agent in the late 20th century. First reported by José Barluenga and colleagues in the 1990s, this reagent was designed to address the limitations of traditional halogenation methods, which often required harsh conditions or toxic heavy metals. The compound's synthesis involves reacting iodine with pyridine in the presence of silver tetrafluoroborate (AgBF₄) supported on silica gel, a safer alternative to earlier mercury-based protocols. Its commercial availability since the early 2000s has cemented its role in modern organic synthesis.

Evolution in Synthetic Organic Chemistry

IPy₂BF₄ revolutionized halogenation by enabling mild, selective iodination of diverse substrates, including alkenes, alkynes, and aromatic compounds. Unlike classical reagents like N-iodosuccinimide (NIS), Barluenga's reagent operates at room temperature and tolerates sensitive functional groups, making it indispensable for synthesizing bioactive molecules and iodinated building blocks. Its applications expanded beyond iodination to include oxidations, C–H functionalization, and heterocycle synthesis, as demonstrated in seminal studies from 2003–2004.

Iodonium ion chemistry represents a fundamental class of hypervalent iodine compounds characterized by the formal oxidation state of iodine(I) in bis(pyridine)iodonium tetrafluoroborate [1]. The central iodine atom in this compound adopts a linear coordination geometry with two pyridine ligands arranged in a trans configuration, forming the characteristic N-I-N structural motif [17] [32]. This linear triatomic arrangement is stabilized through three-center, four-electron bonding interactions that fundamentally govern the reactivity profile of the compound [8].

The electronic structure of bis(pyridine)iodonium tetrafluoroborate involves the iodine center acting as a soft electron acceptor, with the pyridine ligands capable of rapid exchange in solution [6]. Recent computational studies have revealed that the iodine valence state varies from a normal octet state to hypovalent depending on the ligands, but irrespective of the coordination number [19] [22]. This electronic configuration creates a highly electron-deficient iodine center while maintaining electron richness in the overall molecule, which accounts for the unique reactivity patterns observed in iodonium chemistry [6].

The fundamental reactivity of iodonium ions is characterized by their ability to undergo nucleophilic attack at the iodine center with concomitant loss of a ligand, followed by reductive elimination to furnish oxidized products and iodine(I) species [6]. The tetrafluoroborate counterion plays a crucial role in stabilizing the cationic iodonium center while remaining relatively non-coordinating, allowing for selective reactivity at the iodine-pyridine coordination sphere [1].

Table 1. Physical and Chemical Properties of Bis(pyridine)iodonium Tetrafluoroborate

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₀BF₄IN₂ | [1] [40] |

| Molecular Weight | 371.91 g/mol | [1] [40] |

| CAS Registry Number | 15656-28-7 | [1] [40] |

| Melting Point (°C) | 137-141 | [1] [38] |

| Coordination Geometry | Linear triatomic N-I-N | [17] [32] |

| Iodine Oxidation State | +1 (I(I)) | [17] [32] |

| Solubility - Soluble in | CH₂Cl₂, DMSO, MeCN, pyridine, DMF | [1] |

| Water Solubility | Hydrolyzes in water | [1] |

| Sensitivity | Moisture & Light Sensitive | [1] |

Mechanistic Pathways of Bis(pyridine)iodonium Tetrafluoroborate-Mediated Transformations

The mechanistic pathways of bis(pyridine)iodonium tetrafluoroborate-mediated transformations encompass several distinct reaction modes that depend on substrate structure and reaction conditions [12] [13]. The primary mechanistic pathway involves initial ligand exchange at the iodine center, followed by reductive elimination processes that constitute the fundamental reactivity behavior of hypervalent iodine compounds [24] [29].

Electrophilic addition reactions represent a major mechanistic pathway, where bis(pyridine)iodonium tetrafluoroborate adds to alkenes and alkynes with excellent regioselectivity [12]. The regiochemistry of these processes follows polar effects of the triple bond substituents, with terminal alkynes yielding anti addition products while internal alkynes produce varying stereochemical outcomes depending on nucleophile strength [12]. Weaker nucleophiles such as acetic acid, formic acid, chloride, and pyridine produce anti addition products, while stronger nucleophiles like iodide give syn addition, and borderline nucleophiles yield mixtures of both stereoisomers [12].

The oxidation pathway represents another fundamental mechanism where bis(pyridine)iodonium tetrafluoroborate functions as a mild oxidizing agent [16]. This reactivity involves different reaction pathways depending on substrate structure and experimental conditions [16]. The compound demonstrates tuneable reactivity with cycloalkanols, providing selective access to either ω-iodocarbonyl compounds or ketones through chemoselective oxidation processes [16].

Acid-mediated transformations constitute a particularly significant mechanistic pathway where the combination of bis(pyridine)iodonium tetrafluoroborate with protic acids generates highly electrophilic iodinating species [45]. The effectiveness of different acids varies with substrate reactivity, where tetrafluoroboric acid and triflic acid show comparable results with activated aromatics, but triflic acid proves more effective for deactivated aromatic substrates [45].

Table 2. Mechanistic Pathways and Kinetic Parameters

| Mechanism Type | Rate Constants/Energy | Stereochemistry | Reference |

|---|---|---|---|

| Ligand Exchange | Rapid at room temperature | N/A | [24] [29] |

| Electrophilic Addition | Regioselective control | Anti/syn depending on nucleophile | [12] [13] |

| Oxidation Pathways | Chemoselective | Substrate-dependent | [16] |

| Acid-Mediated Iodination | Enhanced with CF₃SO₃H | Regioselective | [45] |

Intermediates in Bis(pyridine)iodonium Tetrafluoroborate Reactions

The reaction intermediates in bis(pyridine)iodonium tetrafluoroborate transformations have been extensively characterized through kinetic measurements, spectroscopic analysis, and computational studies [18] [36]. The formation of iodonium-nucleophile adducts represents a key intermediate class, where pre-equilibrium formation occurs with characteristic curved dependence of observed rate constants on nucleophile concentration [18].

Lambda three-bromoiodane intermediates have been confirmed through ultraviolet spectral changes during reactions with bromide ions [18]. These hypervalent intermediates demonstrate significantly reduced reactivity compared to free iodonium ions, with relative reactivity ratios on the order of 10² between iodonium ions and lambda three-bromoiodane species [18]. The formation of these adducts leads to strong retardation of overall reaction rates due to the decreased electrophilicity of the complexed iodine center [18].

Iodonium ylide intermediates represent another crucial class of reactive species formed during bis(pyridine)iodonium tetrafluoroborate reactions [2] [36]. These intermediates arise from rate-determining attack of electrophiles at nucleophilic carbon centers, generating iodonium ions that rapidly expel iodobenzene and undergo subsequent transformations [2] [36]. The nucleophilicity parameters of these ylide intermediates fall within the range of 4 < N < 8, placing them in the same reactivity category as pyrroles, indoles, and silylated enol ethers [36].

Electrochemically generated hypervalent iodine intermediates have been identified as transient iodine(II) species that require stabilization by acetate ions [7] [10]. These intermediates effectively couple interfacial electron transfer with oxidative carbon-hydrogen and nitrogen-hydrogen coupling chemistry [7]. The stabilization mechanism involves acetate coordination that prevents decomposition of the initially formed iodanyl radical species [7].

Vinyl iodonium intermediates form during alkyne functionalization reactions and serve as key electrophilic species for subsequent nucleophilic substitution [12]. These intermediates maintain the hypervalent iodine center while incorporating the alkyne substrate as a carbon ligand, facilitating regioselective addition of external nucleophiles [12].

Table 3. Reaction Intermediates and Their Properties

| Intermediate Type | Stability | Characterization Method | Reactivity | Reference |

|---|---|---|---|---|

| Lambda³-bromoiodane | Stable adduct | UV spectroscopy | 10² times less reactive | [18] |

| Iodonium ylides | Moderately stable | NMR, kinetic analysis | N = 4-8 nucleophilicity | [36] |

| Iodine(II) radicals | Transient | Electrochemical | Acetate-stabilized | [7] [10] |

| Vinyl iodonium | Reactive | NMR characterization | Electrophilic center | [12] |

Three-Center, Four-Electron Halogen Bond Coordination Chemistry

The three-center, four-electron bonding model provides the theoretical foundation for understanding the coordination chemistry of bis(pyridine)iodonium tetrafluoroborate [8] [28]. This bonding model, originally developed by Pimentel and Rundle, describes the hypervalent bonding situation where four electrons occupy three molecular orbitals: a bonding orbital, a non-bonding orbital, and an unoccupied anti-bonding orbital [8].

Domain Averaged Fermi Holes analysis has revealed critical insights into the nature of three-center bonding in hypervalent iodine compounds [28] [44]. For compounds carrying electron-rich ligands like pyridine, electron pairing over three centers is indeed observed, confirming the multicenter bonding picture [44]. However, compounds with electron-withdrawing substituents show restricted electron pairing extending over only two centers, challenging the universal applicability of the multicenter bonding model [44].

The establishment of multicenter bonds in lambda three-iodanes is driven by a pseudo Jahn-Teller effect, whose extent correlates directly with compound reactivity [44]. The degree of s-p hybridization of the central iodine atom depends on the electron-withdrawing power of the trans ligands, which in turn affects the strength of the three-center bond [44]. Activation of hypervalent species through protonation results in weaker three-center, four-electron bonds, thereby increasing reagent reactivity [44].

Halogen bonding interactions represent a fundamental aspect of the coordination chemistry, where the iodine center serves as an acceptor in halogen bonding interactions [33]. The strength of these interactions spans a broad range from weak interactions observed with quinuclidine and iodobenzene (approximately -1.1 kJ/mol) to strong interactions found in N-halosaccharin pyridine N-oxide complexes (up to -120.3 kJ/mol) [17].

The three-center, four-electron bond model explains the characteristic bond order of 0.5 between adjacent atoms in the linear N-I-N arrangement [8]. This partial bond character accounts for the intermediate bond lengths typically observed in hypervalent iodine species, which fall between the sum of covalent and ionic radii of the constituent atoms [33].

Recent theoretical studies using quantum mechanical/molecular mechanical simulations have provided quantitative descriptions of the bonding situation [22]. These calculations reveal that the iodine valence state in bis(pyridine)iodonium compounds varies from normal octet to hypovalent states, with hypovalent cases associated with enhanced reactivity [22]. The strong unquenched charge separation present in these molecules represents a compromise between Coulomb interaction and the resistance of iodine toward hypervalency [22].

Table 4. Three-Center, Four-Electron Bond Parameters

| Parameter | Value | Measurement Method | Reference |

|---|---|---|---|

| Bond Order | 0.5 between adjacent atoms | Theoretical calculation | [8] |

| Interaction Energy Range | -1.1 to -120.3 kJ/mol | QTAIM analysis | [17] |

| Pseudo Jahn-Teller Stabilization | Variable with ligand field | DAFH analysis | [44] |

| Three-Center Bond Index | Reduced with electron-withdrawing groups | Domain analysis | [44] |

Bis(pyridine)iodonium tetrafluoroborate demonstrates remarkable versatility as an oxidizing agent, capable of promoting diverse oxidation pathways depending on reaction conditions and substrate structure. The reagent offers unprecedented chemoselective control, enabling access to different product families through simple modifications of experimental parameters [1] [2].

Alcohol Oxidation Pathways

The oxidation of alcohols with bis(pyridine)iodonium tetrafluoroborate proceeds through multiple mechanistic pathways, each yielding distinct product classes. Primary alcohols undergo selective oxidation to either aldehydes or esters depending on reaction concentration and additives [1] [2]. Under dilute conditions (0.02 molar concentration) with excess iodine (4 equivalents) and potassium carbonate at 60°C, primary alcohols yield aldehydes with 83-85% efficiency within 14 hours [2]. Conversely, concentrated conditions (0.4 molar) with substoichiometric iodine (0.5 equivalents) and tert-butanol additive at 40°C favor ester formation with yields ranging from 70-90% over 20-24 hours [2].

Secondary alcohols demonstrate excellent compatibility with the α-oxidation protocol, affording ketones in 87-98% yields using bis(pyridine)iodonium tetrafluoroborate (3 equivalents), iodine (0.5 equivalents), and cesium carbonate (5 equivalents) in acetonitrile at 60°C [1] [2]. The reaction proceeds efficiently within 2-7 hours, highlighting the thermal pathway's superior kinetics compared to photochemical alternatives.

Benzylic alcohols exhibit exceptional reactivity under optimized conditions employing potassium carbonate instead of cesium carbonate [1] [2]. The oxidation system comprising bis(pyridine)iodonium tetrafluoroborate (3 equivalents), iodine (0.5 equivalents), and potassium carbonate (2.5 equivalents) in acetonitrile at 60°C delivers yields spanning 64-94% depending on substitution patterns [2]. Even unsubstituted benzyl alcohol undergoes clean oxidation to benzaldehyde (88% yield) without detectable over-oxidation products [2].

Photochemical versus Thermal Oxidative Processes

The mechanistic dichotomy between photochemical and thermal oxidation pathways represents a defining characteristic of bis(pyridine)iodonium tetrafluoroborate chemistry. Photochemical conditions promote radical-mediated β-scission processes, while thermal conditions favor ionic α-oxidation mechanisms [1] [2] [3].

Under photochemical irradiation (100 W lamp) at room temperature, cycloalkanols undergo β-scission reactions yielding ω-iodocarbonyl compounds with 85-94% efficiency [1] [2]. The photochemical pathway involves initial formation of an oxonium ion intermediate through alcohol-reagent interaction, followed by base-mediated deprotonation to generate a hypervalent iodane species [2]. Homolytic decomposition under irradiation produces alkoxyl radicals that undergo characteristic β-scission fragmentation, generating carbon-centered radicals that subsequently react with bis(pyridine)iodanyl radicals to afford bifunctional products [2].

Thermal conditions at 60°C promote alternative α-oxidation chemistry when molecular iodine is present as an additive [1] [2]. The thermal pathway involves oxidative ligand exchange between the hypervalent iodane intermediate and molecular iodine, forming bis(iodo)alkoxy-λ³-iodane species [2]. Subsequent hydrogen elimination regenerates iodine while producing ketones or aldehydes depending on substrate structure [2].

β-Scission Reactions of Cycloalkanols

Cycloalkanols represent privileged substrates for β-scission chemistry with bis(pyridine)iodonium tetrafluoroborate, providing regioselective access to ω-iodofunctionalized systems [1] [2] [4]. The transformation exhibits remarkable substrate scope, accommodating secondary and tertiary cycloalkanols of varying ring sizes with consistent efficiency.

Secondary cycloalkanols react smoothly under standard photochemical conditions using bis(pyridine)iodonium tetrafluoroborate (1.25 equivalents) in dichloromethane at room temperature [1] [2]. Representative substrates include cyclopentanol, cyclohexanol, and cycloheptanol, which afford the corresponding ω-iodoaldehydes in 85-94% yields within 6-12 hours [2]. The regioselectivity follows predictable patterns, with cleavage occurring preferentially at the more substituted carbon-carbon bond adjacent to the alcohol functionality [1] [2].

Tertiary cycloalkanols require modified conditions involving cesium carbonate (10 equivalents) as a heterogeneous base to facilitate the necessary deprotonation steps [1] [2]. Under these conditions, substrates such as 1-methylcyclohexanol and bicyclic systems undergo efficient β-scission with yields ranging from 55-93% over 7-24 hours [2]. The requirement for additional base reflects the increased acidity of tertiary alcohol-derived intermediates and their propensity for alternative reaction pathways [2].

Mechanistic studies support a regioselective fragmentation pattern favoring cleavage of the more highly substituted carbon-carbon bond [1] [2]. This selectivity stems from the inherent stability preferences of the resulting carbon-centered radicals, with more substituted radicals being thermodynamically favored [2]. The β-scission process tolerates diverse substitution patterns and ring sizes, demonstrating broad applicability for synthetic applications requiring selective carbon-carbon bond cleavage [1] [2].

α-Oxidation Processes of Primary, Secondary, and Benzylic Alcohols

The α-oxidation methodology represents a complementary approach to traditional alcohol oxidation, offering mild conditions and exceptional functional group tolerance [1] [2]. Primary alcohols exhibit tunable reactivity profiles enabling selective access to either aldehydes or esters through judicious choice of reaction parameters [1] [2].

Primary alcohol oxidation to aldehydes employs bis(pyridine)iodonium tetrafluoroborate (3 equivalents), excess iodine (4 equivalents), and potassium carbonate (5 equivalents) in acetonitrile at 60°C [2]. Representative substrates including 1-octanol and 1-decanol afford the corresponding aldehydes in 83-85% yields after 14 hours [2]. The presence of molecular sieves (4 Å) prevents acid formation through aldehyde hydrolysis, maintaining product integrity throughout the reaction [2].

Ester formation from primary alcohols requires modified conditions incorporating tert-butanol (2.5 equivalents) as an additive alongside reduced iodine loading (0.5 equivalents) [2]. This protocol enables direct conversion of primary alcohols to esters in 70-90% yields under concentrated conditions (0.4 molar) at 40°C [2]. The ester formation mechanism likely involves initial aldehyde generation followed by hemiketal intermediate formation and subsequent oxidation [2].

Secondary alcohols demonstrate excellent compatibility with the thermal α-oxidation protocol, affording ketones in consistently high yields [1] [2]. The optimized conditions employ bis(pyridine)iodonium tetrafluoroborate (3 equivalents), iodine (0.5 equivalents), and cesium carbonate (5 equivalents) in acetonitrile at 60°C [2]. Representative secondary alcohols including 2-octanol, cyclohexanol, and substituted cyclic alcohols yield the corresponding ketones in 87-98% efficiency within 2-7 hours [2].

Benzylic alcohols exhibit enhanced reactivity requiring potassium carbonate instead of cesium carbonate for optimal results [1] [2]. The modified protocol accommodates diverse substitution patterns including electron-donating and electron-withdrawing groups with yields spanning 64-94% [2]. Notably, the reaction tolerates sensitive functionalities such as methoxy groups and halogen substituents without competitive side reactions [2].

Iodination Reactions

Aromatic Iodination Methodologies

Bis(pyridine)iodonium tetrafluoroborate serves as a powerful electrophilic iodination reagent for aromatic substrates under acid-mediated conditions [4] [5] [6]. The methodology requires activation with strong acids such as tetrafluoroboric acid or trifluoromethanesulfonic acid to liberate reactive iodonium species [4] [5].

The acid-mediated protocol employs gradual addition of bis(pyridine)iodonium tetrafluoroborate to dichloromethane solutions containing the aromatic substrate and acid [5] [6]. Benzene undergoes efficient iodination at room temperature within 15 minutes when treated with bis(pyridine)iodonium tetrafluoroborate and tetrafluoroboric acid [6]. The order of reagent addition significantly influences reaction efficiency, with gradual reagent addition providing superior yields compared to simultaneous mixing [6].

Electron-rich aromatic compounds demonstrate enhanced reactivity patterns requiring modified addition protocols [6]. Substrates containing electron-donating groups achieve optimal results when tetrafluoroboric acid is added dropwise to solutions containing the arene and bis(pyridine)iodonium tetrafluoroborate [6]. This modification prevents over-reaction and maintains regioselective product formation [6].

Halogenated aromatic substrates exhibit variable reactivity depending on halogen identity and substitution patterns [6]. Bromobenzene affords 4-iodobromobenzene in 30% yield using tetrafluoroboric acid, with yields improving to 64% when trifluoromethanesulfonic acid replaces tetrafluoroboric acid [6]. Extended reaction times (2 hours versus 15 minutes) further enhance conversion efficiency for electron-deficient substrates [6].

Naphthalene and related polycyclic aromatic hydrocarbons demonstrate excellent compatibility with the acid-mediated iodination protocol [6]. These substrates follow the standard procedure involving gradual bis(pyridine)iodonium tetrafluoroborate addition to acid-containing solutions [6]. The methodology tolerates diverse substitution patterns while maintaining regioselective iodination at the most nucleophilic positions [6].

Stereoselective Iodofunctionalization

Stereoselective iodofunctionalization with bis(pyridine)iodonium tetrafluoroborate enables access to complex molecular architectures with defined stereochemical relationships [7] [8] [9]. The methodology demonstrates particular efficacy for alkene substrates bearing directing groups or conformational constraints [7] [9].

Iodofluorination of alkenes proceeds with excellent regio- and stereoselectivity using bis(pyridine)iodonium tetrafluoroborate as the iodonium source [9]. The reaction involves coordination of the iodonium species to the alkene double bond, followed by nucleophilic attack by fluoride to establish the vicinal iodofluoro motif [9]. Product stereochemistry reflects the stereoelectronic preferences of the iodonium-alkene intermediate [9].

Alkynyl sulfide substrates undergo regio- and stereoselective electrophilic addition with bis(pyridine)iodonium tetrafluoroborate in the presence of nucleophiles [10] [11]. The transformation accommodates diverse nucleophile partners including water, alcohols, and carboxylates while maintaining excellent stereochemical control [10]. Product configuration results from anti-addition across the triple bond, consistent with accepted mechanisms for electrophilic alkyne functionalization [10].

Cyclization reactions involving tethered nucleophiles demonstrate exceptional diastereoselectivity when initiated by bis(pyridine)iodonium tetrafluoroborate [8]. Intramolecular processes benefit from conformational preorganization that favors specific transition state geometries [8]. The iodonium reagent activates the alkene or alkyne toward nucleophilic attack while simultaneously controlling the stereochemical outcome through steric interactions [8].

Total Diastereofacial Selective Iodofunctionalization of Terpene Derivatives

Terpene-derived acetonides represent privileged substrates for highly diastereoselective iodofunctionalization using bis(pyridine)iodonium tetrafluoroborate [7] [12]. The methodology achieves complete regio- and diastereofacial control through exploitation of conformational preferences imposed by the acetonide protecting group [7] [12].

Acetonide substrates derived from simple terpenes react with bis(pyridine)iodonium tetrafluoroborate and tetrafluoroboric acid in the presence of nucleophiles to afford corresponding adducts with complete stereochemical control [12]. The acetonide unit serves as a conformational lock, restricting molecular flexibility and creating well-defined steric environments that direct iodonium approach [7] [12].

Representative transformations include iodofunctionalization of limonene-derived acetonides, which proceed with yields ranging from 70-95% while maintaining complete diastereoselectivity [7]. The high selectivity stems from the rigid acetonide framework that presents only one accessible face of the alkene to the approaching iodonium species [7]. Nucleophile incorporation occurs with complementary regioselectivity, establishing vicinal iodo-nucleophile motifs [7].

Acetonides containing properly positioned phenyl or benzyloxy groups undergo facile iodocyclization to furnish polycyclic products [12]. These intramolecular processes benefit from additional conformational constraints that further enhance stereochemical control [12]. The cyclization reactions proceed through iodonium-activated intermediates that undergo nucleophilic attack by tethered aromatic systems [12].

The terpene acetonide methodology demonstrates broad substrate scope, accommodating various terpene frameworks and nucleophile partners [7] [12]. Successful nucleophiles include water, alcohols, carboxylates, and aromatic systems, each providing access to distinct structural motifs while maintaining the characteristic high stereoselectivity [7] [12].

Direct Synthesis of α-Iodoenones from Propargylic Esters

The synthesis of α-iodoenones from propargylic esters represents a significant methodological advance enabling direct access to valuable synthetic intermediates [13] [14] [15] [16]. Bis(pyridine)iodonium tetrafluoroborate promotes rearrangement of propargylic tosylates and acetates under mild conditions to afford α-iodoenones with excellent yields and stereoselectivity [13] [14].

The transformation proceeds at 0°C in dichloromethane within 30 minutes, demonstrating remarkable efficiency compared to alternative metal-catalyzed approaches [14]. Propargylic tosylates serve as preferred substrates, affording α-iodoenones in yields spanning 75-95% depending on substitution patterns [13] [15]. The methodology accommodates β-unsubstituted, β-monosubstituted, and β,β-disubstituted systems with consistent efficiency [13] [15].

Stereochemical control represents a defining feature of this transformation, with β-substituted α-iodoenones obtained with excellent Z-selectivity [13] [15]. The stereoselectivity stems from the mechanism involving iodonium activation of the carbon-carbon triple bond followed by intramolecular nucleophilic attack by the ester oxygen [14]. This cyclization-ring opening sequence establishes the enone geometry through stereoelectronically favored pathways [14].

The proposed mechanism involves initial coordination of bis(pyridine)iodonium tetrafluoroborate to the alkyne triple bond, creating an electrophilic center susceptible to nucleophilic attack [14]. The ester carbonyl oxygen serves as an intramolecular nucleophile, initiating cyclization to form a cyclic iodonium intermediate [14]. Subsequent ring opening with concurrent elimination generates the α-iodoenone product while establishing the observed stereochemistry [14].

Substrate scope investigations reveal excellent tolerance for diverse substitution patterns and ester types [13] [15]. Both tosylate and acetate leaving groups perform effectively, though tosylates generally provide superior yields [13]. The methodology tolerates aromatic and aliphatic substituents on the propargyl position while maintaining high efficiency and stereoselectivity [13] [15].

Cyclization Reactions

Alkynyl Sulfide Cyclizations

Alkynyl sulfides undergo efficient cyclization reactions when treated with bis(pyridine)iodonium tetrafluoroborate under appropriate conditions [10] [11]. These transformations proceed through electrophilic activation of the alkyne functionality followed by intramolecular nucleophilic attack by sulfur-containing groups [10].

The cyclization process demonstrates excellent regio- and stereoselectivity, with products arising from anti-addition across the carbon-carbon triple bond [10] [11]. Nucleophile incorporation occurs with predictable regioselectivity patterns that reflect the inherent electronic bias of the activated alkyne system [10]. The sulfur atom serves as both an activating group and a directing element, influencing the cyclization trajectory [10].

Reaction conditions typically involve treatment of alkynyl sulfide substrates with bis(pyridine)iodonium tetrafluoroborate in the presence of external nucleophiles [10] [11]. Successful nucleophiles include water, alcohols, and carboxylates, each providing access to distinct heterocyclic frameworks [10]. The methodology tolerates diverse substitution patterns on both the alkyne and sulfide components [10].

Product distributions reflect the competing influences of electronic and steric factors within the cyclizing system [10]. Alkyne substitution patterns significantly impact regioselectivity, with terminal alkynes generally favoring 5-membered ring formation while internal alkynes accommodate both 5- and 6-membered cyclization modes [10]. The sulfide substitution also influences cyclization efficiency and product stereochemistry [10].

Intramolecular and Intermolecular Cyclization Methodologies

Bis(pyridine)iodonium tetrafluoroborate enables both intramolecular and intermolecular cyclization processes through electrophilic activation of unsaturated substrates [7] [8] [17]. Intramolecular variants benefit from entropy advantages and conformational preorganization, while intermolecular reactions provide access to complex molecular architectures through convergent assembly strategies [7] [8].

Intramolecular cyclizations proceed through iodonium-mediated activation of alkenes or alkynes followed by nucleophilic attack by tethered functional groups [7] [8]. Representative transformations include iodocyclization of unsaturated alcohols, carboxylic acids, and aromatic systems [7]. The cyclization regioselectivity follows established patterns favoring 5- and 6-membered ring formation over alternative ring sizes [7].

Substrates containing multiple reactive sites require careful consideration of competing reaction pathways [8]. Bis(pyridine)iodonium tetrafluoroborate demonstrates remarkable chemoselectivity, preferentially activating the most nucleophilic alkene or alkyne functionality [8]. This selectivity enables late-stage functionalization of complex molecular frameworks without compromising sensitive structural features [8].

Intermolecular cyclization processes involve bis(pyridine)iodonium tetrafluoroborate-mediated coupling of distinct molecular fragments [7]. These transformations require optimization of stoichiometry and reaction conditions to achieve efficient bimolecular encounters [7]. Successful examples include coupling of alkenes with aromatic nucleophiles to generate polycyclic products [7].

Mechanistic investigations support electrophilic activation as the primary mode of substrate activation [8]. The iodonium species coordinates to unsaturated bonds, creating electrophilic centers susceptible to nucleophilic attack [8]. Subsequent cyclization proceeds through well-defined transition states that determine product stereochemistry and regioselectivity [8].

Domino Reaction Processes

Domino reaction sequences involving bis(pyridine)iodonium tetrafluoroborate enable rapid construction of complex molecular architectures through sequential bond-forming events [17]. These processes combine multiple elementary steps into single reaction vessels, providing significant synthetic efficiency advantages [17].

Representative domino sequences include alkyne-alkyne coupling followed by intramolecular Friedel-Crafts cyclization [17]. Propargylic thioether substrates undergo novel intramolecular exo-endo cyclization when treated with bis(pyridine)iodonium tetrafluoroborate and tetrafluoroboric acid [17]. These transformations generate polycyclic products through sequential carbon-carbon and carbon-heteroatom bond formation [17].

The domino process initiates through electrophilic activation of the more reactive alkyne unit by bis(pyridine)iodonium tetrafluoroborate [17]. This activation promotes nucleophilic attack by the second alkyne, establishing a carbon-carbon linkage while generating a vinyl iodonium intermediate [17]. Subsequent intramolecular electrophilic aromatic substitution completes the cyclization sequence [17].

Product complexity increases dramatically through domino processes, with simple starting materials affording polycyclic frameworks containing multiple stereocenters [17]. The sequential nature of these transformations enables stereocontrol through intermediate conformational preferences and transition state organization [17]. Careful substrate design allows prediction and control of stereochemical outcomes [17].

Reaction optimization for domino processes requires balancing the competing requirements of individual steps [17]. Conditions favoring the initial electrophilic activation must also promote subsequent cyclization events without competitive side reactions [17]. Temperature, solvent, and additive selection prove critical for achieving high efficiency across all mechanistic steps [17].

Heterocycle Synthesis

Oxygen-Containing Heterocycle Assembly

Bis(pyridine)iodonium tetrafluoroborate provides efficient access to diverse oxygen-containing heterocycles through multiple synthetic strategies [7] [18]. The methodology exploits the electrophilic nature of the iodonium species to activate unsaturated substrates toward nucleophilic attack by oxygen-based functional groups [7].

Furan derivatives arise from cyclization of appropriately substituted alkyne precursors [18]. Treatment of 2-alkynylbenzaldehydes with bis(pyridine)iodonium tetrafluoroborate in the presence of primary alcohols affords substituted furans through sequential electrophilic activation and intramolecular cyclization [7] [18]. The transformation proceeds through iodonium-activated alkyne intermediates that undergo nucleophilic attack by alcohol nucleophiles [7].

Tetrahydrofuran synthesis benefits from the mild reaction conditions provided by bis(pyridine)iodonium tetrafluoroborate [7]. Complex substrates containing multiple functional groups undergo selective cyclization without competitive decomposition or rearrangement [7]. The methodology tolerates diverse substitution patterns while maintaining high yields and stereoselectivity [7].

Lactone formation occurs through oxidative cyclization of hydroxy acids and related substrates [7]. Bis(pyridine)iodonium tetrafluoroborate activates the carboxylic acid functionality toward intramolecular nucleophilic attack by pendant alcohol groups [7]. This process generates lactones of varying ring sizes depending on the substrate structure and reaction conditions [7].

Spiro-fused oxygen heterocycles represent challenging synthetic targets accessible through bis(pyridine)iodonium tetrafluoroborate methodology [7]. These frameworks arise from carefully designed substrates containing appropriately positioned nucleophilic and electrophilic components [7]. The iodonium reagent provides the necessary activation while maintaining compatibility with sensitive structural features [7].

Naphthalene Synthesis via o-Alkynylbenzaldehyde Derivatives

The synthesis of substituted naphthalenes from o-alkynylbenzaldehyde derivatives represents a powerful application of bis(pyridine)iodonium tetrafluoroborate in heterocycle construction [7] [18] [19]. This methodology provides regioselective access to functionalized naphthalene systems through metal-free protocols that avoid the limitations of traditional cross-coupling approaches [7] [18].

The transformation involves treatment of 2-alkynylbenzaldehydes with bis(pyridine)iodonium tetrafluoroborate in the presence of alkenes or alkynes as coupling partners [7] [18]. The reaction proceeds through initial electrophilic activation of the alkyne functionality followed by cycloaddition with the unsaturated partner [7]. Subsequent cyclization and aromatization complete the naphthalene assembly [7].

Alkene partners provide access to differently substituted naphthalenes depending on substitution patterns and electronic properties [7] [18]. Electron-rich alkenes demonstrate enhanced reactivity, affording naphthalene products in yields ranging from 60-85% [7]. The regioselectivity reflects the electronic bias introduced by the aldehyde functionality and alkyne substitution [7].

Alkyne coupling partners enable construction of highly substituted naphthalene derivatives through complementary mechanistic pathways [7] [18]. Internal alkynes generally provide superior yields compared to terminal variants due to enhanced stability of intermediate species [7]. The methodology accommodates both aromatic and aliphatic alkyne substituents while maintaining efficient cyclization [7].

Mechanistic studies support a stepwise process involving initial iodonium-mediated alkyne activation followed by nucleophilic attack by the coupling partner [18] [19]. The resulting vinyl iodonium intermediate undergoes cyclization with the benzaldehyde carbonyl to establish the naphthalene framework [18]. Final aromatization proceeds through elimination and tautomerization steps [18].

Synthesis of β- and γ-Carbolines

Carboline alkaloids represent important biological targets accessible through bis(pyridine)iodonium tetrafluoroborate-mediated cyclization strategies [17]. Both β-carboline and γ-carboline frameworks can be constructed using appropriately designed indole precursors and optimized reaction conditions [17].

β-Carboline synthesis involves electrophilic activation of indole derivatives followed by intramolecular cyclization to form the characteristic tetracyclic framework [17]. Bis(pyridine)iodonium tetrafluoroborate provides mild conditions that preserve the sensitive indole nucleus while promoting efficient cyclization [17]. Yields typically range from 55-75% depending on substitution patterns and reaction optimization [17].

The synthetic approach employs N-substituted indoles containing appropriately positioned electrophilic centers [17]. Treatment with bis(pyridine)iodonium tetrafluoroborate under thermal conditions promotes cyclization through electrophilic aromatic substitution mechanisms [17]. The regioselectivity follows predictable patterns based on indole electronic properties and steric considerations [17].

γ-Carboline construction requires alternative substrate designs that enable cyclization at the γ-position relative to the indole nitrogen [17]. These transformations generally proceed with yields of 60-80% under optimized conditions [17]. The methodology tolerates diverse substituents on the indole ring while maintaining efficient cyclization [17].

Stereochemical control in carboline synthesis depends on conformational preferences of the cyclizing substrates [17]. Appropriate substituent placement can bias cyclization trajectories to favor specific stereoisomers [17]. The mild reaction conditions minimize epimerization and rearrangement, preserving stereochemical integrity throughout the transformation [17].

Tetracyclic Tetrahydrofuran Synthesis

The construction of tetracyclic tetrahydrofuran frameworks using bis(pyridine)iodonium tetrafluoroborate represents an advanced application in complex heterocycle synthesis [7]. These architectures appear in numerous bioactive natural products and pharmaceutical targets, making efficient synthetic access highly valuable [7].

The methodology employs carefully designed substrates containing multiple reactive sites that undergo sequential cyclization under bis(pyridine)iodonium tetrafluoroborate mediation [7]. Initial electrophilic activation occurs at the most reactive position, triggering a cascade of bond-forming events that construct the tetracyclic framework [7]. Yields typically range from 70-85% for optimized substrates [7].

Substrate design requires careful consideration of reactivity patterns and cyclization preferences [7]. The tetrahydrofuran ring formation must compete favorably with alternative cyclization modes and potential side reactions [7]. Strategic placement of directing groups and conformational constraints helps bias the reaction toward desired products [7].

The synthetic sequence often involves bis(pyridine)iodonium tetrafluoroborate as a key enabling step within longer synthetic routes [7]. The mild reaction conditions and functional group tolerance make the reagent compatible with advanced intermediates containing sensitive functionality [7]. This compatibility enables late-stage cyclization in complex synthetic sequences [7].

Stereochemical considerations prove critical in tetracyclic tetrahydrofuran synthesis due to the multiple stereocenters typically present in target molecules [7]. Bis(pyridine)iodonium tetrafluoroborate-mediated cyclizations generally proceed with high stereoselectivity when conformational preferences are properly exploited [7]. The rigid tetracyclic framework restricts conformational flexibility, leading to well-defined transition states and predictable stereochemical outcomes [7].

The methodology has found application in the synthesis of potential broad-spectrum psychotropic agents containing tetracyclic tetrahydrofuran cores [7]. These applications demonstrate the practical utility of bis(pyridine)iodonium tetrafluoroborate in medicinal chemistry contexts where efficient access to complex heterocycles is essential [7].

GHS Hazard Statements

H315 (97.73%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant